The synthesis of 4-Bromo-3,5-difluoroanisole has been achieved through the bromination of 3,5-difluoroanisole. [] This reaction employs N-bromosuccinimide (NBS) as the brominating agent and dimethylformamide (DMF) as the solvent. The reported selectivity of this contrapuntal bromination is 91%, yielding the desired product with a 64% yield. []
The molecular structure of 4-Bromo-3,5-difluoroanisole has been characterized using various spectroscopic techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry (MS). [] These techniques provide insights into the functional groups present and their arrangement within the molecule, confirming the successful synthesis of the target compound.
Compounds like 4'-bromoflavone have been shown to have cancer chemopreventive activity by inducing phase II detoxification enzymes and inhibiting cytochrome P4501A1-mediated activities3. This suggests that 4-Bromo-3,5-difluoroanisole could potentially be explored for its pharmaceutical applications, particularly in the field of cancer chemoprevention or treatment.
In the field of chemical synthesis, brominated compounds are often used as intermediates. For example, 4-Bromo-3-methylanisole is used in the synthesis of black fluorane dye, which is important in the manufacture of thermal papers4. The continuous, homogeneous, and rapid synthesis of such compounds in a modular microreaction system indicates that 4-Bromo-3,5-difluoroanisole could also be valuable in the synthesis of complex organic molecules.
Brominated anisoles like 4-bromoanisole have been used as processing additives to control the phase separation and crystallization in semiconducting polymer blends for organic photovoltaic devices2. This application demonstrates the potential of 4-Bromo-3,5-difluoroanisole in material science, particularly in the development of electronic devices.
The antifungal agent 3-(4-bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-one has been shown to damage the cell membrane of Candida albicans5. Although this compound is not identical to 4-Bromo-3,5-difluoroanisole, the presence of a bromophenyl group suggests that similar compounds could also possess antifungal properties.
The mechanism of action for brominated and fluorinated anisoles can vary depending on the specific compound and its target. For instance, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035) is a potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), binding competitively at the ATP site1. The structure-activity relationship for analogues of this compound is steep, indicating that small changes in structure can lead to significant changes in activity. Similarly, 4'-bromoflavone (4'BF) has been found to induce phase II detoxification enzymes, which is an important mechanism for chemoprevention in cancer3. These findings suggest that 4-Bromo-3,5-difluoroanisole could also interact with biological systems in a significant way, potentially through similar mechanisms involving enzyme inhibition or induction.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: